REACTION_CXSMILES
|
[N+:1]([C:4]1[S:8][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[S:8][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(S1)C(=O)OC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solution was purged with a stream of Ar, and 5% platinum on sulfide carbon (2.00 g)
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Type
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ADDITION
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Details
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was added
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Type
|
FILTRATION
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Details
|
The reaction was then filtered through celite
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Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=CC=C(S1)C(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |